Superior Cellular Antiproliferative Potency in Calu-6 Cells Compared to Early-Generation Pan-RAF Inhibitors
Pan-RAF kinase inhibitor 1 demonstrates exceptional cellular antiproliferative activity against the human Calu-6 (KRAS mutant) non-small cell lung cancer cell line with an IC50 of 0.6 nM . In contrast, the early-generation pan-RAF inhibitor AZ 628 exhibits an IC50 of 34 nM against B-Raf V600E in a cell-free assay and 105 nM against wild-type B-Raf, with cellular IC50 values expected to be even higher due to reduced cellular permeability or off-target binding . This >50-fold difference in potency highlights a significant advantage for researchers seeking maximal target engagement at lower compound concentrations, which is critical for minimizing off-target effects in complex cellular environments.
| Evidence Dimension | Cellular Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | AZ 628: 34 nM (B-Raf V600E, cell-free), 105 nM (B-Raf WT, cell-free) |
| Quantified Difference | Pan-RAF kinase inhibitor 1 is >56-fold more potent than AZ 628 in the most sensitive comparator assay (0.6 nM vs. 34 nM). |
| Conditions | Human Calu-6 non-small cell lung cancer cell line (KRAS mutant), CellTiter-Glo assay for target compound; Cell-free kinase assay for AZ 628. |
Why This Matters
This quantifiable difference in cellular potency ensures that Pan-RAF kinase inhibitor 1 achieves robust target inhibition at low concentrations, minimizing the risk of non-specific cytotoxicity and improving assay reproducibility.
